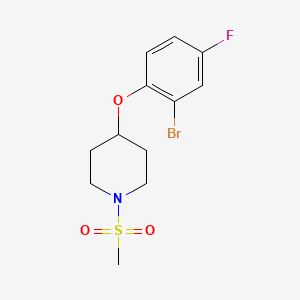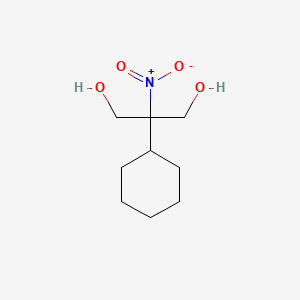
2-Cyclohexyl-2-nitropropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid that is commonly used as a preservative in various industrial and consumer products. The compound is particularly effective against a wide range of bacteria, making it a valuable component in products that require long-term preservation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-nitropropane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction conditions often require a controlled environment to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound has scaled up significantly over the years. The process involves large-scale bromination reactions, often conducted in specialized reactors to handle the exothermic nature of the reaction. The compound is then purified and crystallized to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-2-nitropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted compounds .
Applications De Recherche Scientifique
2-Cyclohexyl-2-nitropropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceutical formulations to extend shelf life.
Industry: Commonly used in the production of cosmetics, personal care products, and industrial water systems to prevent microbial growth
Mécanisme D'action
The antimicrobial action of 2-Cyclohexyl-2-nitropropane-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with thiol groups in bacterial proteins, leading to the oxidation of these groups and subsequent cell death. Additionally, the compound can generate reactive oxygen species that further contribute to its bactericidal effects .
Comparaison Avec Des Composés Similaires
2-Bromo-2-nitropropane-1,3-diol: Known for its antimicrobial properties and used in similar applications.
2-Nitro-2-bromo-1,3-propanediol: Another compound with broad-spectrum antimicrobial activity
Uniqueness: 2-Cyclohexyl-2-nitropropane-1,3-diol is unique due to its cyclohexyl group, which enhances its stability and effectiveness compared to other similar compounds. This structural feature allows it to be more effective in various industrial and consumer applications .
Propriétés
Numéro CAS |
649766-14-3 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-cyclohexyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C9H17NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h8,11-12H,1-7H2 |
Clé InChI |
SSRGVAXUAPSGEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CO)(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)
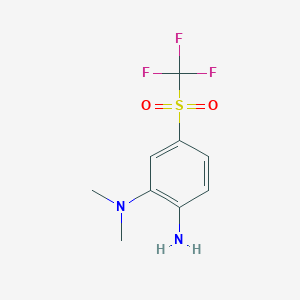
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
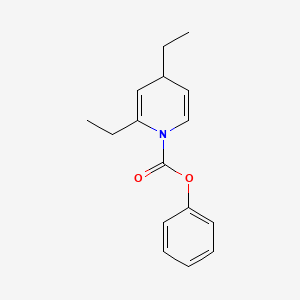
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
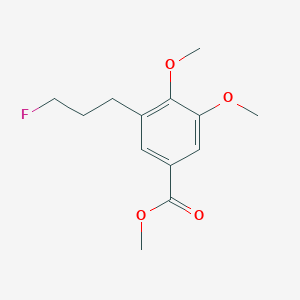

![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)

